molecular formula C10H18O B160416 Cyclopentyl ether CAS No. 10137-73-2

Cyclopentyl ether

Cat. No. B160416
CAS RN: 10137-73-2
M. Wt: 154.25 g/mol
InChI Key: BOTLEXFFFSMRLQ-UHFFFAOYSA-N
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Description

Cyclopentyl ether, also known as 1,1’-Oxydicyclopentane, is a chemical compound with the molecular formula C10H18O . It is widely used in Grignard reaction, Friedel-Crafts reaction, Claisen condensation, and Beckmann reaction .


Synthesis Analysis

Cyclopentyl Methyl Ether (CPME) is produced by a synthetic method from cyclopentanol (CPL) as a starting material . CPL is produced by hydrogenation of cyclopentanone, a 5-membered ring ketone . The synthesis of this compound can be done in two different ways: by methylation of the cyclopentanol or by the addition of methanol to the cyclopentene .


Molecular Structure Analysis

The molecular structure of Cyclopentyl ether is C10H18O . It has an average mass of 154.249 Da and a Monoisotopic mass of 154.135757 Da .


Chemical Reactions Analysis

Cyclopentyl ether is used in a variety of chemical reactions. It is a hydrophobic ether solvent widely used in Grignard reaction, Friedel-Crafts reaction, Claisen condensation, and Beckmann reaction . It plays an important role in extraction and polymerization reactions as well as in surface coatings .


Physical And Chemical Properties Analysis

Cyclopentyl ether is characterized by a high boiling point and a low melting point . It also has hydrophobicity, chemical stability towards a wide range of conditions, exceptional stability towards the abstraction of hydrogen atoms, relatively low latent heat of vaporization, and the ease with which it can be recovered and recycled .

Scientific Research Applications

1. Application in Acetalization Reactions

Cyclopentyl methyl ether has been utilized as an effective solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This application is significant in acetalization reactions of aliphatic and aromatic aldehydes or ketones, employing ammonium salts as eco-friendly acidic catalysts. This method offers an environmentally sustainable approach to chemical synthesis (Azzena et al., 2015).

2. Toxicological Assessment for Green Chemistry

CPME, used as an alternative to hazardous solvents in chemical synthesis, shows low acute or subchronic toxicity, moderate irritation, and negative mutagenicity. Its low toxicity and sustainable profile make it a preferred choice in modern chemical transformations, adhering to green chemistry principles (Watanabe, 2013).

3. Eco-Friendly Solvent in Biotechnology

CPME is recognized for its low peroxide formation rate, stability under various conditions, and high boiling point. It finds applications in biotransformations, biorefineries, and bioeconomy, such as in furan synthesis or as an extractive agent in liquid-liquid separations. Its potential biogenic production further aligns it with sustainable chemistry practices (de Gonzalo et al., 2019).

4. Role in Peptide Synthesis

In solid-phase peptide synthesis, CPME has been identified as a greener solvent for peptide precipitation. It offers preferable environmental, health, and safety characteristics compared to traditional solvents, without compromising the quality of the final peptide product (Al Musaimi et al., 2018).

5. Versatility in Organic Chemistry

CPME is distinguished for its low toxicity, high boiling point, and stability in various conditions, making it an effective solvent in a wide range of synthetic applications. Its use in organometallic chemistry, catalysis, and radical reactions underscores its versatility and eco-friendly properties in organic chemistry (Azzena et al., 2018).

6. Application in Gold Extraction

CPME has been used successfully for the extraction of Au(III) in hydrochloric acid media, demonstrating selective extraction and efficient recovery capabilities. Its hydrophobicity and stability offer advantages over typical ethereal solvents in liquid-liquid extraction systems (Oshima et al., 2017).

Safety And Hazards

Cyclopentyl ether is highly flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . Containers may explode when heated and vapors may form explosive mixtures with air .

Future Directions

Cyclopentyl ether has been shown as a novel electrolyte with a unique solvation structure for subzero (−40 °C) lithium-ion batteries . It has also been described as an environmentally friendly alternative to the regularly employed organic solvents for the reversible-addition fragmentation chain transfer (RAFT) poly . Furthermore, it has been suggested as a potential replacement for conventional petrochemical solvents .

properties

IUPAC Name

cyclopentyloxycyclopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-2-6-9(5-1)11-10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTLEXFFFSMRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70143877
Record name Cyclopentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl ether

CAS RN

10137-73-2
Record name 1,1′-Oxybis[cyclopentane]
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70143877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPENTYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBI263IB62
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOPENTYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2823
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

In a vial, protected against the light, is dissolved: 2.5g of 3-cyclopentyl ether of estriol obtained in (a) above, in 25 cc of anhydrous pyridine.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
579
Citations
DI Cargill, BG Steinetz, E Gosnell… - The Journal of …, 1969 - academic.oup.com
… The second pathway is conjugation while the cyclopentyl ether linkage is still intact and excretion in both bile and urine as doubly labeled compounds. Chromatographic investigation of …
Number of citations: 56 academic.oup.com
A Meli, BG Steinetz, VL Beach… - Proceedings of the …, 1965 - journals.sagepub.com
The possible storage of estrogenic substances in brains of rats treated with ethynylestradiol (EE) or its 3-cyclopentyl ether (EECPE) was investigated. Twenty-four or 72 hours after a …
Number of citations: 31 journals.sagepub.com
KIH Williams, DS Layne, R Hobkirk, M Nilsen… - Steroids, 1967 - Elsevier
The metabolic fate of orally administered 17α-ethynylestradiol-3-cyclopentyl ether (EECPE) labelled with 3 H in the steroid nucleus and with 14 C in the cyclo-pentyl group has been …
Number of citations: 31 www.sciencedirect.com
S Ravi, V Mohanavel, D Dinesh… - Materials Today …, 2020 - Elsevier
… used Methyl Propanol and CycloPentyl Ether in various ratios to … The present investigation uses CycloPentyl Ether as … various Methyl Propanol, CycloPentyl Ether and Diesel blends and …
Number of citations: 4 www.sciencedirect.com
BG Steinetz, A Meli, T Giannina… - Proceedings of the …, 1967 - journals.sagepub.com
… with a specific activity of 0.93 pc/pg and either ethynylestradiol-6,7 3H-3-cycl~pentyl ether with a specific activity of 0.78 pc/pg or a mixture of ethynylestradiol-6,7 3H-3-cyclopentyl ether …
Number of citations: 36 journals.sagepub.com
G Falconi, A Ercoli - Experientia, 1963 - Springer
Esperienze condotte in ratti e topi parabionti hanno permesso di stabilire che il 3-ciclopentil etere del 17α-etinilestradiolo, estrogeno dotato di elevatissima attività uterotrofica per via …
Number of citations: 10 link.springer.com
DI Cargill, A Meli, T Giannina… - Proceedings of the …, 1969 - journals.sagepub.com
Ethynylestradiol-6,7- 3 H(EE) or its 1 I- 14 C-cyclopentyl ether (EECPE) were administered to lactating rats, and the radioactivity ingested by the pups was measured during the following …
Number of citations: 5 journals.sagepub.com
T Miyake, K Uchida, H Kakushi, Y Nomura… - The Japanese Journal …, 1974 - jstage.jst.go.jp
MATERIALS AND METHODS 1. Androgenic and iyotropic assay Androgenic and myotropic activities were determined by the method of Hershberger et al.(5) with a minor modification. …
Number of citations: 4 www.jstage.jst.go.jp
RH Bishara, BS Rutherford, A Dinner - Journal of Pharmaceutical Sciences, 1975 - Elsevier
… of 17a-ethynylestriol 3-cyclopentyl ether 0 GLC-analysis, l7a-eth- ynylestriol3-cyclopentyl ether A new potent estrogenic hormone, l7a-ethynylestrio1 3-cyclopentyl ether (I), useful in the …
Number of citations: 2 www.sciencedirect.com
G Falconi, G Bruni, A Ercoli - Steroids, 1965 - Elsevier
The dose-response curve of ethynylestradiol 3-cyclopentyl ether, assayed for uterotrophic activity, has been studied in intact as well as in hypophysectomized, ovariectomized or …
Number of citations: 2 www.sciencedirect.com

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